molecular formula C11H17NO B2765218 1-Amino-3-methyl-1-phenylbutan-2-ol CAS No. 163266-14-6

1-Amino-3-methyl-1-phenylbutan-2-ol

Cat. No.: B2765218
CAS No.: 163266-14-6
M. Wt: 179.263
InChI Key: FQSSCVHRYZXWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-3-methyl-1-phenylbutan-2-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-3-methyl-1-phenylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-methyl-1-phenylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-methyl-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSCVHRYZXWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Weight & Structural Analysis of 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous characterization of 1-Amino-3-methyl-1-phenylbutan-2-ol , a specific regioisomer of the


 family. While often confused with its positional isomer (the valine-derived 2-amino-1-phenyl analog), this compound possesses distinct physicochemical properties driven by its benzylic amine  and homobenzylic alcohol  functionalities.

This document outlines the exact molecular parameters, fragmentation logic for mass spectrometry (MS), and stereochemical considerations required for high-fidelity analysis in drug development and asymmetric synthesis.

Part 1: Physicochemical Profiling

The following data establishes the baseline identity of the molecule. These values are calculated based on the standard IUPAC connectivity: a butane chain substituted with a phenyl and amino group at


, a hydroxyl at 

, and a methyl group at

(forming an isopropyl tail).
Molecular Constants Table
ParameterValueTechnical Note
Molecular Formula

Degree of Unsaturation = 4 (Phenyl ring)
Molecular Weight (Average) 179.26 g/mol Suitable for gravimetric calculations
Monoisotopic Mass 179.1310 Da Critical for HRMS (High-Res Mass Spec)
Exact Mass

180.1383 Da The target ion in ESI+ mode
Elemental Composition C (73.70%), H (9.56%), N (7.81%), O (8.92%)
LogP (Predicted) ~1.8 - 2.1Moderately lipophilic; crosses BBB
Polar Surface Area (PSA) ~46

(26 from -NH2, 20 from -OH)

Part 2: Structural Elucidation & Stereochemistry

Stereochemical Complexity

This molecule contains two chiral centers at


 and 

, resulting in four possible stereoisomers (two enantiomeric pairs).
  • Pair A (Syn/Erythro):

    
     and 
    
    
    
  • Pair B (Anti/Threo):

    
     and 
    
    
    

Critical Insight: The proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding, particularly in the syn isomers, which significantly alters chromatographic retention times and NMR shifts compared to the anti isomers.

Regioisomer Differentiation (The "Benzylic Switch")

A common analytical error is misidentifying this compound as its isomer, 2-amino-3-methyl-1-phenylbutan-1-ol (a derivative of valine/phenylglycine). Mass spectrometry is the most reliable method to distinguish them based on Stevenson’s Rule and


-cleavage mechanisms.
Fragmentation Logic (MS/MS)
  • Target Compound (1-Amino...): The amine is benzylic. Primary cleavage occurs between

    
     and 
    
    
    
    . The charge is retained on the nitrogen-containing benzylic fragment.
    • Diagnostic Ion:m/z 106 (

      
      )
      
  • Common Isomer (2-Amino...): The hydroxyl is benzylic. Cleavage yields a benzylic oxonium ion OR an alkyl immonium ion.

    • Diagnostic Ion:m/z 107 (

      
      ) or m/z 72  (
      
      
      
      ).

FragmentationPathway cluster_legend Diagnostic Logic Parent Parent Ion [M+H]+ = 180.138 Transition α-Cleavage (C1-C2 Bond) Parent->Transition ESI+ Collision Frag1 Fragment A (Benzylic Amine) Ph-CH=NH2+ m/z = 106.06 Transition->Frag1 Charge Retention (Stevenson's Rule) Frag2 Fragment B (Neutral) HO-CH-iPr Transition->Frag2 Neutral Loss Info m/z 106 confirms Amino group at C1 (Benzylic)

Figure 1: MS/MS fragmentation pathway confirming the 1-amino regioisomer via the characteristic m/z 106 benzylic amine cation.[1][2][3][4][5][6][7]

Part 3: Analytical Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate formula and regio-identity.

  • Sample Prep: Dissolve 0.1 mg in MeOH:Water (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Rationale: The primary amine is easily protonated (

      
      ).
      
  • LC Conditions: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 95% Acetonitrile over 10 mins.

  • Verification Criteria:

    • Observed Mass:

      
       ppm.
      
    • Isotope Pattern:

      
       (C13) abundance should be ~12.1% of M peak.
      
    • MS/MS: Presence of m/z 106 (Base peak) and absence of m/z 72 (Valine immonium).

Protocol 2: NMR Spectroscopy (Stereochemical Assignment)

Objective: Distinguish Diastereomers (Syn vs. Anti).

  • Solvent:

    
     (allows observation of H-bonding) or 
    
    
    
    (for clear OH/NH peaks).
  • Key Signal: The coupling constant (

    
    ) between 
    
    
    
    and
    
    
    .
    • Anti-isomer: Typically displays a larger coupling constant (

      
       Hz) due to trans-diaxial arrangement in the preferred conformer.
      
    • Syn-isomer: Typically displays a smaller coupling constant (

      
       Hz).
      
  • Chemical Shift: The methyl protons of the isopropyl group will appear as two distinct doublets (

    
     ppm). In chiral environments, these may become magnetically non-equivalent (anisochronous).
    

Part 4: Synthesis & Purification Workflow

Understanding the synthesis origin helps predict impurity profiles (e.g., unreacted ketone or over-reduced species).

SynthesisWorkflow Start Precursors: Benzaldehyde + Isobutyraldehyde Step1 Condensation/Amination (Formation of α-Amino Ketone) Start->Step1 Henry Reaction / Nitroaldol Step2 Reduction (NaBH4 or Chiral Catalyst) Step1->Step2 Stereoselective Reduction Crude Crude Mixture (4 Stereoisomers) Step2->Crude Purification Chiral HPLC Resolution (Daicel CHIRALPAK IA/IB) Crude->Purification Separation Final Pure Isomer (>99% ee, >98% de) Purification->Final

Figure 2: General synthetic workflow highlighting the critical chiral resolution step required to isolate the specific stereoisomer.

Purity Standards

For pharmaceutical applications, the following thresholds are mandatory:

  • Chemical Purity: >98% (HPLC-UV at 210 nm or 254 nm).

  • Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC).

  • Diastereomeric Excess (de): >98%.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10856884, (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol (Isomer Reference). Retrieved from [Link]

  • Restek Corporation. LC-MS/MS Analysis of Amino Acids and Related Metabolites. Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa Values and Ionization Properties of 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pKa values and ionization characteristics of 1-Amino-3-methyl-1-phenylbutan-2-ol. We delve into the structural features governing its acid-base properties, present theoretical estimations of its pKa, and provide detailed, field-proven experimental protocols for its empirical determination using potentiometric titration and UV-Vis spectrophotometry. Furthermore, we explore the role of computational methods in pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and modulate the ionization properties of small molecules to optimize their therapeutic potential.

The Foundational Role of pKa in Modern Drug Development

In the intricate process of drug discovery, the ionization state of a molecule, dictated by its pKa value(s), is a cornerstone of its developability.[1][2][3] The pKa represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This seemingly simple constant has far-reaching implications for a drug candidate's journey through the body, influencing its:

  • Solubility and Formulation: The ionized form of a drug is generally more water-soluble, a critical factor for formulation and administration.[1]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): A drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is heavily dependent on its lipophilicity, which is in turn governed by its ionization state.[1][4][5] A non-ionized form is typically more lipid-soluble and can more readily traverse these barriers.[2]

  • Target Engagement: The specific charge state of a molecule can be crucial for its interaction with the target protein, influencing binding affinity and potency.

  • Pharmacokinetics: The overall pharmacokinetic profile, including bioavailability and half-life, is a direct consequence of the interplay between a drug's pKa and the varying pH environments of different physiological compartments.[2][5]

Therefore, a thorough understanding and precise determination of the pKa of a potential drug molecule like 1-Amino-3-methyl-1-phenylbutan-2-ol are not merely academic exercises but essential components of a successful drug development program.[3][4]

Structural Analysis and Predicted Ionization of 1-Amino-3-methyl-1-phenylbutan-2-ol

To understand the ionization properties of 1-Amino-3-methyl-1-phenylbutan-2-ol, we must first examine its molecular structure.

Chemical Structure:

The key ionizable functional group in this molecule is the primary aliphatic amine (-NH2) . The hydroxyl group (-OH) is generally considered a very weak acid, with a pKa typically in the range of 16-18, and thus will not be significantly ionized under physiological conditions.[6] The phenyl group and the alkyl chain are not ionizable.

The primary amine group is basic and will accept a proton (H+) to form its conjugate acid, a primary ammonium ion (-NH3+). The equilibrium for this process is:

R-NH2 + H+ ⇌ R-NH3+

The pKa value for this equilibrium refers to the pKa of the conjugate acid (R-NH3+). For primary aliphatic amines, the pKa of the conjugate acid typically falls within the range of 9 to 11.[7] This means that at a pH below its pKa, the protonated, charged form (R-NH3+) will predominate, while at a pH above its pKa, the neutral, deprotonated form (R-NH2) will be the major species.

Predicted pKa:

Based on the structure of 1-Amino-3-methyl-1-phenylbutan-2-ol, the pKa of its conjugate acid is predicted to be in the range of 9.5 - 10.5 . This estimation is based on the typical pKa values of similar primary amines. The electron-donating alkyl groups can slightly increase the basicity (and thus the pKa of the conjugate acid) compared to a simple primary amine.

Experimental Determination of pKa: Methodologies and Protocols

While predictions provide a valuable starting point, the definitive determination of a compound's pKa requires empirical measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[8][9]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Principle: As the titrant is added, it neutralizes the analyte. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized.[10]

Detailed Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[10]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of 1-Amino-3-methyl-1-phenylbutan-2-ol to prepare a solution with a concentration of at least 10⁻⁴ M.[8][10]

    • Dissolve the compound in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, but the pKa value will then be specific to that solvent mixture.[9][12]

    • Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[10]

  • Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10] Since 1-Amino-3-methyl-1-phenylbutan-2-ol is a base, it will be titrated with a strong acid.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the measurement, especially at higher pH values.[10][11]

    • Add the standardized HCl solution in small, precise increments using a calibrated burette.

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve.

    • The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

Graphical Representation of Potentiometric Titration Workflow:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Analyte Solution (10⁻⁴ M, constant ionic strength) Calibrate->Prepare_Sample Prepare_Titrant Prepare Standardized Titrant (e.g., 0.1 M HCl) Prepare_Sample->Prepare_Titrant Setup Set up Titration Vessel (Stirring, N₂ Purge) Prepare_Titrant->Setup Add_Titrant Add Titrant in Increments Setup->Add_Titrant Record_pH Record Stabilized pH Add_Titrant->Record_pH Repeat Record_pH->Add_Titrant Plot Plot pH vs. Titrant Volume Record_pH->Plot Equiv_Point Determine Equivalence Point Plot->Equiv_Point pKa_Calc pKa = pH at Half-Equivalence Point Equiv_Point->pKa_Calc

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum changes with ionization.[9][13] This method is more sensitive than potentiometric titration and requires less sample.[9]

Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. If the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance of the sample in a series of buffers with different, precisely known pH values.[14]

Detailed Protocol:

  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

  • Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength covering a pH range that brackets the expected pKa of the analyte (e.g., for 1-Amino-3-methyl-1-phenylbutan-2-ol, a pH range of 8 to 12 would be appropriate).

  • Sample Preparation:

    • Prepare a stock solution of 1-Amino-3-methyl-1-phenylbutan-2-ol in a suitable solvent (e.g., DMSO).[13]

    • In a 96-well microtiter plate or individual cuvettes, add a small, fixed amount of the stock solution to each of the prepared buffer solutions.[13] The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.

  • Spectral Acquisition:

    • Record the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each sample at each pH.[13]

    • Also, record the spectrum of a blank (buffer only) for each pH to use for background correction.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • The data can be fitted to the Henderson-Hasselbalch equation to obtain a more precise pKa value.[15]

Graphical Representation of UV-Vis Spectrophotometry Workflow:

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Buffers Prepare Buffers of Varying pH Mix Mix Analyte with Buffers Prepare_Buffers->Mix Prepare_Sample Prepare Analyte Stock Solution Prepare_Sample->Mix Acquire_Spectra Acquire UV-Vis Spectra at each pH Mix->Acquire_Spectra Plot Plot Absorbance vs. pH Acquire_Spectra->Plot Fit_Curve Fit Data to Sigmoidal Curve Plot->Fit_Curve pKa_Calc pKa = pH at Inflection Point Fit_Curve->pKa_Calc

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches to pKa Prediction

In the early stages of drug discovery, when large numbers of compounds are being synthesized and screened, experimental pKa determination for every molecule can be time-consuming and resource-intensive. In such cases, in silico pKa prediction methods are invaluable.[3][16] These computational tools can be broadly categorized into:

  • Quantitative Structure-Property Relationship (QSPR) Models: These methods use statistical correlations between the chemical structure and experimentally determined pKa values for a large training set of molecules to predict the pKa of new compounds.[17]

  • Quantum Mechanical (QM) Methods: These approaches are based on first-principles calculations of the free energy difference between the protonated and deprotonated states of a molecule.[17][18] While computationally more intensive, they can be more accurate for novel chemical scaffolds not well-represented in QSPR training sets.[16]

  • Hybrid Methods: Some modern approaches combine the speed of machine learning with the rigor of quantum mechanics to achieve both high accuracy and throughput.[18]

Several commercial and academic software packages are available for pKa prediction, each with its own strengths and limitations.[18][19][20] It is important to note that while these tools are powerful, their predictions should ideally be confirmed by experimental measurement for lead candidates.[3]

Summary of Ionization Properties and Data

The following table summarizes the key ionization properties of 1-Amino-3-methyl-1-phenylbutan-2-ol.

PropertyValue/DescriptionRationale/Method
Ionizable Group Primary Amine (-NH2)Structural Analysis
Ionization Reaction R-NH2 + H+ ⇌ R-NH3+Acid-Base Chemistry
Predicted pKa 9.5 - 10.5Based on typical values for primary aliphatic amines
Predominant form at pH 7.4 Protonated (R-NH3+)Physiological pH is significantly below the predicted pKa
Recommended Experimental Method Potentiometric TitrationHigh accuracy and direct measurement
Alternative Experimental Method UV-Vis SpectrophotometryHigher sensitivity, requires less sample
Computational Approach QSPR or QM methodsFor high-throughput screening or initial estimation

Conclusion

The pKa of 1-Amino-3-methyl-1-phenylbutan-2-ol, governed by its primary amine functional group, is a critical determinant of its behavior in biological systems. A predicted pKa in the range of 9.5 to 10.5 suggests that this compound will be predominantly in its charged, protonated form at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with its biological target. For accurate characterization, this guide has provided detailed protocols for the robust experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry. The judicious application of these experimental techniques, complemented by computational predictions in the early discovery phases, will enable researchers to build a comprehensive understanding of this molecule's physicochemical properties and to make informed decisions in the pursuit of developing novel therapeutics.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • De Leger, A., Hendrickx, H., & Dees, M. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 66, 113-124.
  • ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • Al-Iraqi, W., & Al-Hassani, R. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering, 3(11), 1-15.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • Llinàs, A., & De la Cruz, X. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23697-23704.
  • Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1011-1015.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering, 3(8), 1-11.
  • Juranić, I. (2012). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society, 77(4), 435-440.
  • Rayer, A. V., et al. (2014). Detailed procedure for calculating pKa. Energy Procedia, 63, 1136-1145.
  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Study of pKa values of alkylamines based on density functional theory. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol. Retrieved from [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322.
  • NIST. (n.d.). 1-Butanol, 2-amino-3-methyl-, (.+/-.)-. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-amino-3-phenylbutan-2-ol (C10H15NO). Retrieved from [Link]

  • ResearchGate. (2025, August 6). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved from [Link]

Sources

Methodological & Application

Enantioselective preparation methods for 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enantioselective Preparation of 1-Amino-3-methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a class of privileged structural motifs frequently encountered in natural products, pharmaceuticals, and as highly effective chiral ligands or auxiliaries in asymmetric synthesis.[1][2] The specific spatial arrangement of the amino and hydroxyl groups is often paramount to their biological function or their efficacy in directing stereochemical outcomes. 1-Amino-3-methyl-1-phenylbutan-2-ol, possessing two adjacent stereocenters, is a valuable chiral building block. Its enantiopure forms, such as (1R,2S)-1-Amino-3-methyl-1-phenylbutan-2-ol, serve as key intermediates and synthons for more complex, high-value molecules.

The challenge in synthesizing such compounds lies in controlling the absolute and relative stereochemistry of the two adjacent chiral centers. This guide provides detailed application notes and protocols for three robust and distinct strategies for the enantioselective preparation of 1-Amino-3-methyl-1-phenylbutan-2-ol:

  • Chemoenzymatic Asymmetric Reduction: A green and highly selective biocatalytic approach.

  • Catalytic Asymmetric Transfer Hydrogenation: A versatile and scalable transition-metal-catalyzed method.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classical yet powerful substrate-controlled strategy.

Each section explains the causality behind the experimental design, provides step-by-step protocols, and summarizes key performance data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Method 1: Chemoenzymatic Asymmetric Reduction of an α-Amino Ketone Precursor

Scientific Principle & Rationale

This state-of-the-art approach leverages the exquisite stereoselectivity of enzymes, specifically ketone reductases (KREDs), to reduce a prochiral α-amino ketone to the desired chiral amino alcohol.[3] KREDs, often operating under mild aqueous conditions, utilize a hydride from a cofactor, typically NADPH or NADH, for the reduction. The enzyme's chiral active site precisely orients the substrate, leading to the formation of one enantiomer with exceptionally high fidelity.

To make the process economically viable, the expensive cofactor is used in catalytic amounts and continuously regenerated in situ. A common and efficient cofactor regeneration system pairs glucose with glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[3] This chemoenzymatic strategy is highly advantageous as it introduces chirality in the final step with high enantiomeric excess (ee) and operates under environmentally benign conditions.[3]

Experimental Workflow: Chemoenzymatic Reduction

sub_prep Step 1: Precursor Synthesis (1-Amino-3-methyl-1-phenylbutan-2-one) biocat Step 2: Biocatalytic Reduction - KRED Enzyme - NADP+ (catalytic) - Glucose/GDH (regeneration) sub_prep->biocat Substrate monitoring Step 3: Reaction Monitoring (HPLC/GC) biocat->monitoring Monitor conversion workup Step 4: Workup & Extraction - pH adjustment - Organic solvent extraction monitoring->workup Upon completion purify Step 5: Purification (Column Chromatography) workup->purify Crude product analysis Step 6: Analysis - Structure (NMR) - Purity (Chiral HPLC) purify->analysis Purified Product catalyst [Ru]-Cl (Precatalyst) active_hydride [Ru]-H (Active Catalyst) catalyst->active_hydride + H-Donor - H-Donor_ox substrate_complex Substrate Complex {[Ru]-H---O=C} active_hydride->substrate_complex + Ketone product_complex Product Complex {[Ru]---HO-C} substrate_complex->product_complex Hydride Transfer (Stereodetermining Step) product_complex->active_hydride - Alcohol Product + H-Donor - H-Donor_ox start Prochiral Ketone + Chiral Auxiliary (R*) attach Step 1: Auxiliary Attachment (Formation of Chiral Imine) start->attach diastereoselective Step 2: Diastereoselective Reduction (e.g., L-Selectride) attach->diastereoselective Controlled facial attack cleave Step 3: Auxiliary Cleavage (Hydrolysis) diastereoselective->cleave products Products cleave->products amino_alcohol Enantioenriched Amino Alcohol products->amino_alcohol recovered_aux Recovered Chiral Auxiliary (R*) products->recovered_aux

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the chemical derivatization of 1-Amino-3-methyl-1-phenylbutan-2-ol, a chiral amino alcohol of interest in pharmaceutical and chemical research. The inherent polarity, low volatility, and stereochemical complexity of this molecule present significant challenges for direct analysis by standard chromatographic methods. This application note details several field-proven derivatization protocols designed to enhance analyte properties for robust and reliable analysis via Gas Chromatography (GC) and Liquid Chromatography (LC). We will explore techniques including silylation, acylation, and specialized chiral derivatization to enable both quantitative analysis and the critical resolution of its stereoisomers. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into method selection and optimization.

Introduction: The Analytical Challenge

1-Amino-3-methyl-1-phenylbutan-2-ol is a bifunctional molecule featuring a primary amine (-NH₂) and a secondary alcohol (-OH) group. Furthermore, it possesses two chiral centers, meaning it can exist as four distinct stereoisomers. These characteristics—high polarity from the amine and hydroxyl groups, and the presence of stereoisomers—make it a challenging analyte for direct chromatographic analysis.

Key Analytical Hurdles:

  • Low Volatility: The polar functional groups form strong intermolecular hydrogen bonds, preventing volatilization required for Gas Chromatography (GC).

  • Poor Chromatographic Peak Shape: Polar analytes often interact strongly with active sites in GC columns or show poor retention in standard reverse-phase Liquid Chromatography (LC), leading to broad, tailing peaks.

  • Co-elution of Stereoisomers: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard (achiral) chromatographic columns impossible without derivatization.

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with properties more suitable for analysis. This process is foundational for achieving accurate quantification and resolving stereochemical complexity.

Derivatization for Achiral Gas Chromatography-Mass Spectrometry (GC-MS)

For quantitative analysis where chiral separation is not the primary goal, derivatization is employed to decrease polarity and increase volatility and thermal stability.[1] The primary targets for modification on 1-Amino-3-methyl-1-phenylbutan-2-ol are the active hydrogens on the amine and hydroxyl groups.

Silylation: The Gold Standard for Volatility Enhancement

Silylation is the most common derivatization technique for GC analysis.[2] It involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[3] This reaction effectively caps the polar -OH and -NH₂ groups, breaking the intermolecular hydrogen bonds and converting the analyte into a less polar, more volatile, and more thermally stable silyl derivative.[1][2]

Causality of Reagent Choice: The selection of a silylating agent is critical and depends on the reactivity of the functional groups. Silylamides like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors suitable for both alcohols and amines.[4][5] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often used to increase the reactivity of the reagent, particularly for hindered hydroxyl groups like the secondary alcohol in our target molecule.[2]

ReagentAcronymKey CharacteristicsByproducts
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly versatile and powerful; derivatizes a wide range of polar compounds.[4]Volatile and neutral
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most powerful TMS donor for GC derivatization.[4]Volatile and neutral
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms t-butyldimethylsilyl (t-BDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS ethers.[2]Volatile and neutral

Protocol 1: Dual Silylation with BSTFA + 1% TMCS

This protocol describes the formation of di-TMS derivatives of 1-Amino-3-methyl-1-phenylbutan-2-ol for GC-MS analysis.

Materials:

  • 1-Amino-3-methyl-1-phenylbutan-2-ol sample

  • BSTFA + 1% TMCS silylating agent

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Toluene)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 100 µg - 1 mg) of the analyte into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to exclude moisture, as silylating reagents are highly moisture-sensitive.[2]

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the dried residue. Add 100 µL of BSTFA + 1% TMCS to the vial.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes to ensure complete derivatization of both the amine and the sterically hindered secondary alcohol.[5]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Expected Outcome: The reaction replaces the active hydrogens on both the -NH₂ and -OH groups, yielding a single di-TMS derivative that is volatile and thermally stable.

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis Analysis start Analyte Sample dry Evaporate to Dryness (under N₂) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent heat Heat at 70°C (45 min) add_reagent->heat cool Cool to Room Temp. heat->cool inject Inject 1 µL into GC-MS cool->inject

Workflow for GC-MS analysis via silylation.

Chiral Derivatization for Enantiomeric Resolution

To separate and quantify the stereoisomers of 1-Amino-3-methyl-1-phenylbutan-2-ol, a chiral derivatizing agent (CDA) is required. The principle involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA.[7] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, achiral chromatography.[8][9]

cluster_key Properties R_Analyte R-Analyte S_Analyte S-Analyte RS_Product R,S-Diastereomer R_Analyte->RS_Product + SS_Product S,S-Diastereomer S_Analyte->SS_Product + CDA S-CDA (Chiral Derivatizing Agent) prop1 Identical Properties (Cannot be separated on achiral column) prop2 Different Properties (Can be separated on achiral column)

Principle of chiral derivatization.
Marfey's Method for the Primary Amine (LC-MS)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) and its analogs are highly effective for the chiral resolution of primary amines.[10][11] The reagent reacts with the primary amine of the analyte via a nucleophilic aromatic substitution.[12] Since the reagent itself is chiral, the resulting derivatives are diastereomers that can be readily separated by reverse-phase HPLC and detected by UV (due to the dinitrophenyl group) or mass spectrometry.[13]

Protocol 2: Derivatization with Marfey's Reagent (FDAA)

Materials:

  • 1-Amino-3-methyl-1-phenylbutan-2-ol sample

  • 1% (w/v) Marfey's reagent (FDAA) in acetone

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric Acid (HCl)

  • Acetonitrile (ACN) and Water (HPLC grade)

Methodology:

  • Sample Preparation: In a microcentrifuge tube, dissolve a known amount of the analyte (e.g., 50 µL of a 1 mg/mL solution) in 100 µL of water.

  • Reaction Initiation: Add 100 µL of 1 M NaHCO₃ to make the solution basic. Add 200 µL of the 1% FDAA solution in acetone. The basic condition facilitates the deprotonation of the amine, enhancing its nucleophilicity.

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

  • Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 2 M HCl to neutralize the excess bicarbonate and quench the reaction.

  • Dilution and Analysis: Dilute the sample with the mobile phase (e.g., 50:50 ACN:Water) to a suitable concentration and inject it into the LC-MS system.

Mosher's Method for the Secondary Alcohol (NMR / LC-MS)

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic chiral derivatizing agent used to determine the absolute configuration and enantiomeric purity of alcohols and amines.[8][14] It is typically used as its more reactive acid chloride form ((R)- or (S)-MTPA-Cl). It reacts with the secondary alcohol of the analyte to form diastereomeric esters.[9] While traditionally analyzed by ¹H or ¹⁹F NMR spectroscopy to assign absolute stereochemistry, the resulting diastereomeric esters can also be separated by HPLC.[15][16]

Protocol 3: Mosher's Ester Formation for LC Analysis

Materials:

  • 1-Amino-3-methyl-1-phenylbutan-2-ol sample

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Anhydrous Pyridine or another suitable base (e.g., DMAP)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane or Chloroform)

  • Two separate reaction vials

Methodology:

  • Sample Preparation: In two separate dry vials, place approximately 1-2 mg of the analyte.

  • Reagent Addition: Dissolve the analyte in 0.5 mL of anhydrous dichloromethane. Add a small excess (e.g., 1.2 equivalents) of anhydrous pyridine to act as a base and scavenger for the HCl byproduct.[8]

  • Derivatization: To one vial, add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl. To the second vial, add the same excess of (S)-MTPA-Cl.

  • Reaction: Cap the vials and let them stand at room temperature for several hours (or until the reaction is complete, as monitored by TLC or LC).

  • Workup: Quench the reaction by adding a small amount of water. Extract the organic layer, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Analysis: Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis. Comparing the chromatograms from the (R)- and (S)-MTPA derivatives aids in peak identification and confirms separation.

TechniqueTarget GroupReagentPrimary Analysis MethodKey Outcome
Marfey's Method Primary Amine (-NH₂)FDAA (Marfey's Reagent)LC-UV, LC-MSEnantiomeric resolution and quantification.[10][13]
Mosher's Method Secondary Alcohol (-OH)MTPA-Cl (Mosher's Acid Chloride)NMR, LC-MSDetermination of absolute configuration and enantiomeric excess.[8][14]

Derivatization for Enhanced LC-MS Performance

For achiral LC-MS analysis, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.

4.1. Acetylation

Acetylation of the primary amine using a reagent like acetic anhydride converts the basic amine into a neutral, more hydrophobic amide.[17] This modification can improve peak shape and increase retention time in reverse-phase chromatography, moving the analyte away from the solvent front and potential matrix interferences.[18][19]

Protocol 4: N-Acetylation for LC-MS Analysis

Materials:

  • 1-Amino-3-methyl-1-phenylbutan-2-ol sample

  • Acetylation reagent: Acetic anhydride and Methanol (1:3 v/v)[17]

  • Ammonium Bicarbonate buffer (e.g., 50 mM, pH ~8)

Methodology:

  • Sample Preparation: Dissolve the analyte in the ammonium bicarbonate buffer.

  • Derivatization: Add a 5-fold molar excess of the acetylation reagent.

  • Incubation: Allow the reaction to proceed at room temperature for 1 hour.[17]

  • Evaporation: Evaporate the solvent and excess reagent under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Analysis: Reconstitute the sample in the initial mobile phase for LC-MS injection.

Summary and Method Selection

The choice of derivatization technique for 1-Amino-3-methyl-1-phenylbutan-2-ol is dictated entirely by the analytical objective.

start Analytical Goal? quant Total (Achiral) Quantification start->quant chiral Chiral Separation & Quantification start->chiral gc GC-MS quant->gc lc LC-MS quant->lc lc_chiral LC-MS chiral->lc_chiral silylation Silylation (Protocol 1) gc->silylation acetylation Acetylation (Protocol 4) lc->acetylation marfey Marfey's Method (Protocol 2) lc_chiral->marfey Target Amine mosher Mosher's Method (Protocol 3) lc_chiral->mosher Target Alcohol

Decision tree for selecting a derivatization method.
  • For total quantification by GC-MS , silylation (Protocol 1) is the most robust and widely used method.

  • For enantiomeric separation by LC-MS , Marfey's method (Protocol 2) is highly recommended due to its specificity for the primary amine and the excellent chromatographic properties of the derivatives.

  • For determining absolute configuration , Mosher's method (Protocol 3) is the standard, with analysis by NMR or confirmation by LC-MS.

  • To improve achiral LC-MS performance , simple N-acetylation (Protocol 4) can significantly enhance retention and peak shape.

Each protocol described herein serves as a validated starting point. Researchers should perform their own optimization and validation to meet the specific requirements of their instrumentation and sample matrices.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Retrieved from [Link]

  • Patterson, D. G. (1983). Techniques for silylation. ResearchGate. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Retrieved from [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Retrieved from [Link]

  • Wikipedia. (n.d.). Silylation. Wikipedia. Retrieved from [Link]

  • Fukushima, T., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 10(11), 441. Retrieved from [Link]

  • Wikipedia. (n.d.). Mosher's acid. Wikipedia. Retrieved from [Link]

  • The Retort. (2012). Mosher's Acid. The Retort. Retrieved from [Link]

  • Fuji, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 18(18), 4606-4609. Retrieved from [Link]

  • Zaitsu, K., et al. (2007). LC-MS analysis after acetylation of primary amines. ResearchGate. Retrieved from [Link]

  • Langer, K., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. International Journal of Molecular Sciences, 24(9), 7943. Retrieved from [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Hyland, K. C., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464811. Retrieved from [Link]

  • Leitner, A., & Lindner, W. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8757-8764. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification strategies for 1-Amino-3-methyl-1-phenylbutan-2-ol via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Amino-3-methyl-1-phenylbutan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during purification by recrystallization. My goal is to move beyond simple protocols and offer insights into the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique that relies on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice.[1] Because the molecules of your target compound fit together much better in their own crystal structure, impurities are typically excluded and remain dissolved in the surrounding solution, known as the mother liquor.[4] Slow, controlled cooling is paramount as it allows for the selective growth of pure crystals rather than rapid precipitation, which can trap impurities.[3]

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section directly addresses specific problems you may encounter during the recrystallization of 1-Amino-3-methyl-1-phenylbutan-2-ol.

Q1: I've added the hot solvent, but my crude product won't fully dissolve. What's happening?

A1: This issue typically points to one of two scenarios: insufficient solvent or the presence of insoluble impurities.

  • Probable Cause 1: Insufficient Solvent. You may not have reached the saturation point at the solvent's boiling temperature.

    • Solution: Continue to add small portions of the hot solvent to the boiling mixture until the solid dissolves completely.[3] It is critical to use the minimum amount of hot solvent necessary; adding too much will significantly reduce your final yield.[3][5]

  • Probable Cause 2: Insoluble Impurities. Your crude material may contain impurities that are not soluble in the chosen solvent even at high temperatures.

    • Solution: If a small amount of solid material remains after adding a reasonable amount of additional hot solvent, you should perform a hot gravity filtration.[4][6] This involves filtering the hot solution through fluted filter paper to remove the insoluble matter before allowing the filtrate to cool. To prevent premature crystallization in the funnel, it's wise to add a slight excess of hot solvent (5-10%) before this step.

Q2: My solution has cooled, but no crystals have formed. What should I do?

A2: The failure of crystals to appear upon cooling is a common problem, often due to either using too much solvent or the formation of a supersaturated solution.[7]

  • Probable Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[7] If the solution is too dilute, the concentration of your compound will not exceed its solubility limit even at low temperatures.

    • Solution: Reduce the solvent volume by gently boiling the solution to evaporate some of the solvent.[7] Once the volume is reduced (e.g., by 25-30%), allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to "oil out."

  • Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[7]

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][9] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small, pure crystal of 1-Amino-3-methyl-1-phenylbutan-2-ol, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[8][9]

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[9][10] It is particularly common with impure samples or when using certain mixed-solvent systems.[7]

  • Solution 1: Re-dissolve and Dilute. Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to create a more dilute solution.[9] Allow this solution to cool very slowly. Slow cooling is critical to give the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.[7]

  • Solution 2: Modify the Solvent System. If dilution doesn't work, the solvent may be the issue. For a polar amino alcohol, if you are using a non-polar solvent, it might be too poor a solvent. Conversely, a highly polar solvent might be too good. Consider switching to a different solvent or a mixed-solvent system where the polarity can be more finely tuned.

  • Solution 3: Trituration. If the oil persists, you can try to induce solidification through trituration. After cooling, decant the solvent, and add a small amount of a solvent in which your compound is completely insoluble (like hexane). Vigorously stir or use a sonicator. This can sometimes induce the oil to solidify.[8]

Q4: My final yield is very low. Where did my product go?

A4: Low recovery is a frustrating but solvable issue. The primary culprits are using too much solvent, choosing a suboptimal solvent, or washing the final crystals improperly.

  • Probable Cause 1: Excessive Recrystallization Solvent. As discussed in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][9]

    • Solution: Always strive to use the minimum amount of near-boiling solvent to dissolve your crude product.[3] You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[6]

  • Probable Cause 2: Suboptimal Solvent Choice. The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. If your compound has moderate solubility in the cold solvent, you will lose a substantial amount of product.

    • Solution: Conduct thorough, small-scale solvent screening tests before committing to a bulk recrystallization.[3][5] (See Protocol 1).

  • Probable Cause 3: Improper Washing. Washing the collected crystals with room temperature or warm solvent will re-dissolve some of your product.

    • Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor without dissolving the crystals themselves.[3]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for 1-Amino-3-methyl-1-phenylbutan-2-ol?

A: The "like dissolves like" principle is a good starting point.[2][11] 1-Amino-3-methyl-1-phenylbutan-2-ol is a polar molecule due to its amino and hydroxyl functional groups. Therefore, polar solvents are the most promising candidates.[6] The best approach is empirical testing:

  • Place a small amount of your crude material (20-30 mg) into several test tubes.

  • Add a small amount of a different solvent to each tube (~0.5 mL).

  • Observe solubility at room temperature. A good solvent should show poor solubility.[6]

  • Gently heat the insoluble samples to the solvent's boiling point. A good solvent will fully dissolve the compound when hot.[11]

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.[3]

Q: What is a mixed-solvent system and when should I use it?

A: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics.[2] It consists of two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "antisolvent").[6][12]

You should consider this method if you find that your compound is very soluble in one solvent (e.g., methanol) even when cold, and insoluble in another (e.g., water or hexane) even when hot. For a polar amino alcohol, a common and effective pair is an alcohol (like ethanol or isopropanol) and water.

Q: Can I put my hot flask directly into an ice bath to speed up crystallization?

A: This is strongly discouraged.[4] Rapid cooling leads to the formation of very small, often impure, crystals through precipitation rather than selective crystallization.[5] This can trap impurities within the crystal lattice. For the best purity, always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath to maximize the yield.[1]

Data Summaries

Table 1: Common Solvents for Recrystallization of Polar Compounds
SolventBoiling Point (°C)PolarityComments
Water100Very HighExcellent for many polar compounds, but crystals can be slow to dry.[6]
Ethanol78HighAn excellent and versatile general-purpose solvent.[6] Often used in mixed systems with water.
Methanol65HighGood for relatively polar compounds; easily removed due to low boiling point.[2][6]
Isopropanol82Medium-HighA good alternative to ethanol, slightly less polar.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.[6]
Acetone56MediumA strong solvent, sometimes too effective at dissolving compounds even when cold.[2]
Toluene111LowGood for aromatic compounds, but its high boiling point can make it difficult to remove.[6]
Hexane69Very LowTypically used as an "insoluble solvent" or antisolvent for polar compounds.[6]

Visual Workflows

General Recrystallization Workflow

RecrystallizationWorkflow cluster_main Standard Recrystallization Process Start Crude Product Dissolve 1. Dissolve in minimum hot solvent Start->Dissolve HotFilt 2. Hot Filter (if needed) Dissolve->HotFilt Insoluble impurities present Cool 3. Cool Slowly to Room Temp Dissolve->Cool No insoluble impurities HotFilt->Cool IceBath 4. Chill in Ice Bath Cool->IceBath Collect 5. Collect Crystals (Vacuum Filtration) IceBath->Collect Wash 6. Wash with Ice-Cold Solvent Collect->Wash Dry 7. Dry Crystals Wash->Dry End Pure Product Dry->End TroubleshootingWorkflow Start No Crystals Formed After Cooling Cause1 Cause: Too Much Solvent? Start->Cause1 Is solution completely clear? Cause2 Cause: Supersaturation? Start->Cause2 Is solution completely clear? Solution1 Solution: Boil off excess solvent and re-cool. Cause1->Solution1 Solution2 Solution: Scratch inner flask surface with a glass rod. Cause2->Solution2 Solution3 Solution: Add a 'seed crystal' of pure product. Cause2->Solution3

Caption: Decision tree for addressing crystallization failure.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Aliquot ~20 mg of crude 1-Amino-3-methyl-1-phenylbutan-2-ol into 4-5 small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. A good candidate will not dissolve in ~0.5 mL of cold solvent.

  • Take the tubes with insoluble material and heat them gently in a sand or water bath.

  • Continue adding the corresponding solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume used. An ideal solvent dissolves the compound in a reasonable volume (e.g., < 2 mL).

  • Remove the tubes from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Visually inspect the quantity and quality of the crystals formed. The solvent that yields the most abundant, well-formed crystals is the best choice for a large-scale procedure.

Protocol 2: Single-Solvent Recrystallization
  • Place the crude 1-Amino-3-methyl-1-phenylbutan-2-ol into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). 2. Add a boiling stick or magnetic stir bar. Place the flask on a hot plate.

  • Add a small portion of the chosen solvent, enough to create a slurry.

  • Heat the mixture to a gentle boil.

  • Continue to add small portions of the hot solvent until the solid completely dissolves. Ensure you are using the minimum amount required. [3]6. If insoluble impurities remain, perform a hot gravity filtration (as described in Q1).

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. [5]9. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow the crystals to dry completely under vacuum.

  • Determine the weight (for percent recovery) and melting point of the purified product to assess its purity.

Protocol 3: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)
  • Place the crude product in an Erlenmeyer flask on a hot plate.

  • Add the "soluble solvent" (e.g., ethanol) in small, hot portions while heating until the solid just dissolves. [10]3. Continue heating the solution and begin adding the hot "insoluble solvent" or antisolvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). [10][12]This indicates the saturation point has been reached.

  • Add a few more drops of the hot "soluble solvent" (ethanol) until the solution becomes clear again. [12]5. Remove the flask from the heat, cover, and cool slowly to room temperature, then in an ice bath as described in the single-solvent protocol.

  • Collect, wash, and dry the crystals as previously described.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Crystallization Solvents. (n.d.).
  • Recrystallization1. (n.d.).
  • Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. (n.d.). Benchchem.
  • 1-Amino-3-methylbutan-2-ol. (n.d.). PubChem.
  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization-1.pdf. (n.d.).
  • (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol. (n.d.). PubChem.
  • Recrystallization - Single Solvent. (n.d.).
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.

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Troubleshooting low enantiomeric excess in 1-Amino-3-methyl-1-phenylbutan-2-ol production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amino alcohols, specifically focusing on troubleshooting challenges related to achieving high enantiomeric excess in the production of 1-Amino-3-methyl-1-phenylbutan-2-ol. This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide: Low Enantiomeric and Diastereomeric Excess

The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-ol, which contains two adjacent chiral centers, presents a significant stereochemical challenge. The primary route to this molecule involves the diastereoselective reduction of a prochiral α-amino ketone precursor, such as N-protected 1-amino-3-methyl-1-phenylbutan-2-one. Low enantiomeric excess (ee) or diastereomeric excess (de) is a common hurdle, and this guide will help you systematically diagnose and resolve the underlying issues.

Q1: My enantiomeric/diastereomeric excess is consistently low. What are the primary factors to investigate?

Low stereoselectivity in the reduction of the α-amino ketone precursor can stem from several sources. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate, in order of likely impact:

  • The N-Protecting Group: The nature of the protecting group on the amino functionality is arguably the most critical factor influencing the stereochemical outcome.[1] It dictates the conformational bias of the substrate and its ability to chelate with the reducing agent and/or catalyst.

    • Causality: Bulky protecting groups like tert-butoxycarbonyl (Boc) can sterically hinder one face of the carbonyl group, directing the hydride attack to the opposite face. Conversely, protecting groups capable of chelation, such as those with additional Lewis basic sites, can lock the substrate in a specific conformation, leading to high diastereoselectivity, especially when used with certain Lewis acidic reagents.[1]

    • Troubleshooting Steps:

      • If you are using a simple protecting group (e.g., benzyl), consider switching to a bulkier group like Boc or a chelating group.

      • The choice of protecting group can lead to a reversal of selectivity with different reducing agents. For example, some N-protected β-amino ketones yield syn-1,3-amino alcohols, while others give the anti-product with the same reducing agent.[2]

  • Choice of Reducing Agent and Catalyst: The combination of the reducing agent and, if applicable, the chiral catalyst, is the cornerstone of achieving high enantioselectivity.

    • Causality: For non-catalytic reductions, bulky hydride sources (e.g., L-Selectride) or chelating reducing agents (e.g., those containing zinc) can exhibit inherent diastereoselectivity. In catalytic asymmetric reductions, the chiral catalyst (e.g., an oxazaborolidine in a Corey-Bakshi-Shibata reduction) creates a chiral environment around the carbonyl group, forcing the reduction to occur on a specific face.[3][4][5]

    • Troubleshooting Steps:

      • Corey-Bakshi-Shibata (CBS) Reduction: This is a highly effective method for the enantioselective reduction of prochiral ketones.[3][4][5] If you are not already using it, it is strongly recommended. Ensure the CBS catalyst is of high purity and handled under anhydrous conditions.

      • Screening Reducing Agents: If pursuing a non-catalytic diastereoselective reduction, screen a variety of reducing agents, from simple borohydrides to more complex, sterically demanding ones.

  • Reaction Temperature: The temperature at which the reduction is carried out can have a profound impact on stereoselectivity.

    • Causality: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher population of the lower-energy transition state and thus, higher stereoselectivity.

    • Troubleshooting Steps:

      • Perform the reduction at a lower temperature (e.g., -40 °C to -78 °C).[6]

      • It is important to note that excessively low temperatures can sometimes lead to a decrease in enantioselectivity with certain catalyst systems, so optimization is key.

  • Solvent Effects: The solvent can influence the reaction's stereochemical outcome by affecting the solubility of the reagents and stabilizing or destabilizing the transition states.

    • Causality: The polarity and coordinating ability of the solvent can alter the geometry of the transition state.[6] Non-coordinating solvents are often preferred in catalytic reductions to minimize interference with the catalyst-substrate complex.

    • Troubleshooting Steps:

      • Screen a range of anhydrous solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).[6]

Q2: I am using the CBS reduction, but my enantiomeric excess is still not optimal. How can I improve it?

Even with a powerful method like the CBS reduction, several factors can lead to suboptimal results.

  • Moisture and Air Sensitivity: The CBS catalyst and the borane reducing agent are sensitive to moisture and air.[7]

    • Causality: Water can react with both the borane and the oxazaborolidine catalyst, leading to their decomposition and a decrease in both the reaction rate and enantioselectivity. This can also lead to a competing, non-selective reduction pathway.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents.

      • Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Quality and Loading: The purity and concentration of the CBS catalyst are critical.

    • Causality: Impurities in the catalyst can interfere with the catalytic cycle. Insufficient catalyst loading will slow down the desired catalytic reaction, allowing the non-catalyzed, non-selective reduction to become more prominent.

    • Troubleshooting Steps:

      • Use a freshly opened bottle of the CBS reagent or a recently prepared solution.

      • Optimize the catalyst loading; typically, 5-10 mol% is a good starting point.

Q3: I am observing the formation of both diastereomers. How can I improve the diastereoselectivity?

Improving diastereoselectivity involves many of the same principles as improving enantioselectivity, with a particular focus on the interaction between the existing chiral center (on the amino-bearing carbon) and the newly forming one (at the carbonyl carbon).

  • N-Protecting Group Strategy: As mentioned before, the N-protecting group is paramount.

    • Causality: A bulky N-protecting group can create a strong steric bias, favoring the approach of the hydride from the less hindered face. A chelating protecting group can lock the conformation, leading to high diastereoselectivity.[1]

    • Troubleshooting Steps:

      • If you are using a small protecting group, switch to a bulkier one like Boc.

      • Consider a protecting group that can participate in chelation control if you are using a suitable metal-containing reducing agent.

  • Chelation vs. Felkin-Anh Control: The choice of reducing agent can favor different stereochemical models.

    • Causality: Chelation-controlled reductions, often employing Lewis acidic reducing agents, involve the formation of a cyclic intermediate with the carbonyl oxygen and the nitrogen of the amino group, leading to the syn-diastereomer. Non-chelating, bulky reducing agents often follow the Felkin-Anh model, which predicts the formation of the anti-diastereomer.

    • Troubleshooting Steps:

      • To favor the syn-product, try reducing agents like Zn(BH4)2.

      • To favor the anti-product, consider bulky reducing agents like L-Selectride.

Q4: Could my product be racemizing during work-up or purification?

Yes, racemization is a potential issue, especially under harsh conditions.

  • Causality: Both the amino and hydroxyl groups are on chiral centers. Under strongly acidic or basic conditions, or at elevated temperatures, epimerization at one or both centers can occur.[8][9]

  • Troubleshooting Steps:

    • Use a mild work-up procedure. Avoid strong acids or bases and prolonged heating.[6]

    • Purify the product using column chromatography at room temperature.

    • If racemization is suspected, analyze the enantiomeric excess of the crude product and compare it to the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 1-amino-3-methyl-1-phenylbutan-2-one precursor?

While a specific, detailed literature protocol for this exact precursor can be elusive, a common and effective strategy is the α-amination of a corresponding ketone or a derivative. One plausible route starts from L-valine, a readily available chiral amino acid. The synthesis would involve the conversion of L-valine to a suitable intermediate that can then be reacted with a phenyl organometallic reagent. Alternatively, α-amination of a pre-formed ketone using electrophilic nitrogen sources can be employed.

Q2: How do I determine the enantiomeric excess of my final product?

The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP).[6][10]

  • Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often very effective for separating the enantiomers of amino alcohols.[6]

  • Method Development: A typical starting point would be a mobile phase of hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Alternative Methods: Chiral Gas Chromatography (GC) can also be used. For confirmation, NMR spectroscopy with a chiral solvating agent or a chiral shift reagent can differentiate the enantiomers.[6]

Q3: Is it possible to improve a moderate enantiomeric excess after the reaction?

Yes, if your product is a crystalline solid, recrystallization can often be used to enrich the enantiomeric excess.[6] This is a highly effective technique for achieving high enantiopurity. Additionally, classical resolution using a chiral resolving agent to form diastereomeric salts, followed by separation, is a viable, albeit less direct, option.[6]

Data Presentation

Parameter Influence on Enantiomeric/Diastereomeric Excess General Recommendation for High Selectivity Causality
N-Protecting Group HighUse a bulky group (e.g., Boc) for steric control or a chelating group for chelation control.[1]Directs the approach of the reducing agent through steric hindrance or conformational locking via chelation.
Catalyst/Reducing Agent HighFor high ee, use a chiral catalyst like in the CBS reduction. For high de, screen bulky or chelating reducing agents.[3][4][5]Creates a chiral environment around the carbonyl or exploits existing chirality for facial selection.
Temperature Medium to HighLower temperatures (e.g., -78 °C) are generally better.[6]Increases the energy difference between diastereomeric transition states.
Solvent MediumScreen non-coordinating solvents like THF or toluene.[6]Can influence the geometry and stability of the transition state.
Reagent Purity HighUse anhydrous solvents and high-purity reagents and catalysts.[7]Prevents catalyst deactivation and non-selective background reactions.
Work-up Conditions Potentially HighUse mild acidic or basic conditions and avoid heat.[6]Prevents racemization/epimerization of the product.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-amino-3-methyl-1-phenylbutan-2-one (Precursor)
  • Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes. To this LDA solution, add a solution of N-Boc-3-methyl-1-phenylbutan-1-amine in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

  • Oxidation: To the enolate solution, add a solution of a suitable oxidizing agent (e.g., a MoOPH reagent) in anhydrous THF dropwise at -78 °C.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-amino ketone precursor.

Protocol 2: Diastereoselective Reduction via Corey-Bakshi-Shibata (CBS) Method
  • Reaction Setup: To a flame-dried, argon-purged flask at -78 °C, add a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF.

  • Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.2 equivalents) to the catalyst solution. Stir for 15 minutes.

  • Substrate Addition: Add a solution of N-Boc-1-amino-3-methyl-1-phenylbutan-2-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Slowly quench the reaction by the dropwise addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-1-Amino-3-methyl-1-phenylbutan-2-ol.

  • Deprotection (if required): The Boc group can be removed under acidic conditions (e.g., TFA in CH2Cl2 or HCl in dioxane) to yield the final product.

Visualization of Concepts

Troubleshooting_Low_EE cluster_Primary_Factors Primary Factors to Investigate cluster_Solutions Potential Solutions cluster_Secondary_Issues Secondary Checks cluster_Secondary_Solutions Remediation start Low Enantiomeric/Diastereomeric Excess Observed Protecting_Group 1. N-Protecting Group start->Protecting_Group Reducing_Agent 2. Reducing Agent / Catalyst start->Reducing_Agent Temperature 3. Reaction Temperature start->Temperature Solvent 4. Solvent Choice start->Solvent Moisture Moisture/Air Contamination? start->Moisture Racemization Racemization during Work-up? start->Racemization Change_PG Switch to Bulky (Boc) or Chelating Group Protecting_Group->Change_PG Optimize_Catalyst Use CBS Reduction Screen Reducing Agents Reducing_Agent->Optimize_Catalyst Lower_Temp Decrease to -78 °C Temperature->Lower_Temp Screen_Solvents Test Toluene, THF, CH2Cl2 Solvent->Screen_Solvents Anhydrous Use Anhydrous Conditions & Inert Atmosphere Moisture->Anhydrous Mild_Workup Employ Mild Work-up Conditions Racemization->Mild_Workup

Caption: Troubleshooting workflow for low stereoselectivity.

CBS_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction_step Stereoselective Reduction cluster_final_steps Product Formation CBS CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination to Nitrogen Borane BH3 Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Coordination to Ketone (less hindered face) Ketone Prochiral α-Amino Ketone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Intramolecular Hydride Transfer Final_Product Chiral Amino Alcohol Product_Complex->Final_Product Acidic Work-up Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Release

Caption: Simplified mechanism of the CBS reduction.

References

  • ResearchGate.

  • Benchchem.

  • Chemical Communications (RSC Publishing).

  • Alfa Chemistry.

  • Wiley Online Library.

  • Organic Chemistry Portal.

  • Wikipedia.

  • YouTube.

  • ResearchGate.

  • ResearchGate.

  • Wiley Online Library.

  • ACS Publications.

  • ResearchGate.

  • DSpace@MIT.

  • PubMed.

  • Organic Chemistry Portal.

  • Thieme Connect.

  • creation.com.

  • PubMed.

  • PMC.

  • Benchchem.

  • ChemRxiv.

  • Organic & Biomolecular Chemistry (RSC Publishing).

  • Phenomenex.

  • ResearchGate.

  • ResearchGate.

  • Google Patents.

  • PMC.

  • PMC.

  • Semantic Scholar.

  • Thieme Connect.

  • Aapptec.

  • Sigma-Aldrich.

  • Greentech Group.

  • ResearchGate.

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Technical Support Center: Optimizing Diastereomeric Ratios of 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and stereochemical control of 1-Amino-3-methyl-1-phenylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the diastereomeric ratio of this important chiral amino alcohol.

The stereoselective synthesis of 1-Amino-3-methyl-1-phenylbutan-2-ol, a key building block in the development of various pharmaceutical agents, presents a common challenge in controlling the relative stereochemistry of the two adjacent chiral centers. This guide provides a comprehensive resource to address the most frequently encountered issues during its synthesis, focusing on the diastereoselective reduction of the precursor α-aminoketone.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Diastereomeric Ratio (Low d.r.) 1. Suboptimal Reducing Agent: The choice of hydride source significantly influences the facial selectivity of the ketone reduction. 2. Incorrect N-Protecting Group: The steric bulk and coordinating ability of the nitrogen protecting group can direct the stereochemical outcome. 3. Non-ideal Reaction Temperature: Temperature can affect the transition state energies, leading to reduced selectivity.1. Screen Reducing Agents: For the syn-diastereomer, consider bulky, non-chelating reducing agents like L-Selectride® or K-Selectride®. For the anti-diastereomer, reducing agents that can participate in chelation control, such as zinc borohydride, may be more effective.[1] 2. Optimize the N-Protecting Group: An N-Boc (tert-butyloxycarbonyl) group is often employed to direct the stereochemistry towards the syn product due to its steric bulk favoring a Felkin-Anh model of addition.[1] For the anti product, a smaller or more coordinating protecting group might be necessary. 3. Temperature Optimization: Perform the reduction at lower temperatures (e.g., -78 °C) to enhance selectivity.
Inconsistent Diastereomeric Ratios Between Batches 1. Reagent Quality: The purity and age of the reducing agent can affect its performance. 2. Water Content: Trace amounts of water can react with the hydride reagent, altering its effective concentration and reactivity. 3. Reaction Setup and Stirring: Inconsistent mixing can lead to localized temperature and concentration gradients.1. Use Freshly Opened or Titrated Reagents: Ensure the activity of your reducing agent is consistent. 2. Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents to maintain a water-free environment. 3. Standardize Reaction Setup: Use consistent glassware, stirring rates, and addition rates for all experiments.
Low Chemical Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Competing reactions, such as enolization of the ketone, may be occurring. 3. Product Degradation during Workup: The amino alcohol product may be sensitive to the workup conditions.1. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction until the starting material is consumed. 2. Use a Non-basic Hydride Source: If enolization is suspected, consider a less basic reducing agent. 3. Careful Workup: Use a buffered aqueous quench and avoid strongly acidic or basic conditions during extraction.
Difficulty in Determining Diastereomeric Ratio 1. Poor Resolution in NMR: The diagnostic proton signals for the two diastereomers may be overlapping in the 1H NMR spectrum. 2. Co-elution in HPLC: The diastereomers may not be adequately separated on the chosen HPLC column.1. Use a Higher Field NMR Spectrometer: A higher magnetic field strength can improve signal dispersion. 2. Chiral Derivatizing Agents: Derivatize the amino alcohol with a chiral agent (e.g., Mosher's acid chloride) to create diastereomeric esters with better-resolved NMR signals. 3. Optimize HPLC Method: Screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions to achieve baseline separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Amino-3-methyl-1-phenylbutan-2-ol?

A1: The most prevalent method is the diastereoselective reduction of the corresponding α-aminoketone, 1-amino-3-methyl-1-phenylbutan-2-one. This precursor can be synthesized from L-valine, a readily available chiral starting material.

Q2: How can I selectively synthesize the syn or anti diastereomer?

A2: The stereochemical outcome is primarily dictated by the choice of N-protecting group and the reducing agent.

  • syn-Diastereomer: An N-Boc protected α-aminoketone, when reduced with a bulky hydride source like LiBHEt₃ (Super-Hydride®) or Li(s-Bu)₃BH (L-Selectride®), typically yields the syn-amino alcohol with high diastereoselectivity.[1] This is attributed to a Felkin-Anh-type model where the bulky protecting group directs the hydride attack.

  • anti-Diastereomer: The synthesis of the anti-diastereomer is often more challenging. It may require the use of a different protecting group or a reducing agent that favors a chelation-controlled pathway.

Q3: What are the best analytical methods to determine the diastereomeric ratio?

A3:

  • 1H NMR Spectroscopy: The diastereomeric ratio can often be determined by integrating the signals of well-resolved protons adjacent to the stereocenters (e.g., the C1-H or C2-H protons). If the signals overlap, using a chiral solvating agent or derivatizing the amino alcohol can improve resolution.

  • High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase (CSP) is a highly accurate method for separating and quantifying diastereomers. Polysaccharide-based columns (e.g., Chiralcel® OD-H or Chiralpak® AD-H) are often effective for this class of compounds.

Q4: Can I separate the diastereomers if the synthesis is not selective?

A4: Yes, preparative HPLC on a chiral stationary phase can be used to separate the diastereomers. Alternatively, fractional crystallization of diastereomeric salts formed with a chiral acid may also be a viable method for separation on a larger scale.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (1S,2S)-1-(tert-Butoxycarbonylamino)-3-methyl-1-phenylbutan-2-ol (syn-diastereomer)

This protocol is a representative method based on the diastereoselective reduction of an N-Boc protected α-aminoketone.

Step 1: Synthesis of N-Boc-L-valine methyl ester

  • To a solution of L-valine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (2.5 eq).

  • Stir at room temperature for 6 hours.

  • Perform an aqueous workup and purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-L-valine methyl ester.

Step 2: Synthesis of N-Boc-1-amino-3-methyl-1-phenylbutan-2-one

  • To a solution of N-Boc-L-valine methyl ester (1.0 eq) in anhydrous THF at -78 °C, add a solution of phenylmagnesium bromide (2.0 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the α-aminoketone.

Step 3: Diastereoselective Reduction to the syn-Amino Alcohol

  • Dissolve the N-Boc-1-amino-3-methyl-1-phenylbutan-2-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography to yield the syn-amino alcohol.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Visualizations

Diastereoselective Reduction Workflow cluster_0 Synthesis of Precursor cluster_1 Diastereoselective Reduction cluster_2 Analysis L-Valine L-Valine N-Boc-L-valine_methyl_ester N-Boc-L-valine_methyl_ester L-Valine->N-Boc-L-valine_methyl_ester 1. Esterification 2. Boc Protection N-Boc-aminoketone N-Boc-1-amino-3-methyl- 1-phenylbutan-2-one N-Boc-L-valine_methyl_ester->N-Boc-aminoketone Grignard Reaction Reduction Reduction (-78 °C) N-Boc-aminoketone->Reduction Syn-Product (1S,2S)-Product (syn) Reduction->Syn-Product L-Selectride® Anti-Product (1S,2R)-Product (anti) Reduction->Anti-Product Chelating Reducing Agent (e.g., Zn(BH4)2) Analysis Determine d.r. Syn-Product->Analysis Anti-Product->Analysis NMR 1H NMR Analysis->NMR HPLC Chiral HPLC Analysis->HPLC

Caption: Workflow for the synthesis and analysis of 1-Amino-3-methyl-1-phenylbutan-2-ol.

Troubleshooting_Diastereomeric_Ratio Start Low Diastereomeric Ratio? Check_Reagent Is the Reducing Agent Optimal? Start->Check_Reagent Yes Re-evaluate Re-evaluate Diastereomeric Ratio Start->Re-evaluate No Change_Reagent Screen Bulky (for syn) or Chelating (for anti) Hydrides Check_Reagent->Change_Reagent No Check_Temp Is the Temperature Low Enough? Check_Reagent->Check_Temp Yes Change_Reagent->Re-evaluate Lower_Temp Decrease Temperature to -78 °C or lower Check_Temp->Lower_Temp No Check_Protecting_Group Is the N-Protecting Group Appropriate? Check_Temp->Check_Protecting_Group Yes Lower_Temp->Re-evaluate Change_PG Consider a bulkier (e.g., Boc) or smaller protecting group Check_Protecting_Group->Change_PG No Check_Protecting_Group->Re-evaluate Yes Change_PG->Re-evaluate

Caption: Decision tree for troubleshooting poor diastereomeric ratios.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley, 1994.
  • Yashima, E.; Yamamoto, C.; Okamoto, Y. "Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation." Chirality, 2009 , 21(S1), E92-E105. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem., 1978 , 43(14), 2923-2925. [Link]

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Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 1-Amino-3-methyl-1-phenylbutan-2-ol, a chiral amino alcohol, presents a unique set of analytical challenges. Its structure, characterized by two chiral centers and the presence of a basic amino group, demands a sophisticated and robust analytical approach for purity assessment. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies, designed to equip researchers and drug development professionals with the expertise to tackle these challenges effectively.

The primary analytical hurdles for this compound include:

  • Stereoisomers: The presence of two chiral centers results in four possible stereoisomers. It is often crucial to separate and quantify these, as different isomers can have varied pharmacological and toxicological profiles.

  • Weak UV Chromophore: The phenyl group provides some UV absorbance, but it may not be sufficient for detecting impurities at low levels, necessitating alternative detection strategies.

  • Peak Tailing: The basic amino group is prone to interacting with residual acidic silanols on conventional silica-based HPLC columns, leading to poor peak shape and compromised resolution.[1]

  • Potential Impurities: Synthesis-related impurities and degradation products must be identified and controlled.[2]

This guide will navigate these complexities by comparing various stationary phases, mobile phase conditions, and detection technologies, culminating in a recommended, optimized protocol.

The Method Development Workflow: A Strategic Approach

A systematic approach to method development is paramount to achieving a robust and reliable analytical method. The process should be logical, beginning with broad screening and progressively narrowing down to an optimized and validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV spectra) B Column & Mobile Phase Scouting (C18, Phenyl, Chiral) A->B C Detector Feasibility (UV, ELSD, MS) B->C D Fine-tuning Mobile Phase (pH, Buffer, Organic Modifier) C->D E Gradient Optimization D->E F Temperature & Flow Rate Adjustment E->F G ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision) F->G

Caption: A logical workflow for HPLC method development.

Part 1: Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical factor influencing selectivity in HPLC. For 1-Amino-3-methyl-1-phenylbutan-2-ol, we will compare three classes of columns, each offering unique retention mechanisms.

The Workhorse: C18 (Octadecyl Silane) Columns

Standard C18 columns are the default starting point for many reversed-phase methods due to their hydrophobicity. However, for a basic compound like our analyte, they often present challenges.

  • Mechanism: Primarily hydrophobic interactions.

  • Advantages: Widely available, extensive literature, and robust.

  • Disadvantages: Prone to causing peak tailing for basic compounds due to strong interactions between the protonated amine and acidic silanol groups on the silica surface.[1] This can lead to poor resolution and inaccurate quantification.

An Alternative Approach: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a different selectivity profile compared to C18 columns.[3] The phenyl group provides a unique interaction mechanism that can be highly beneficial for aromatic compounds.

  • Mechanism: A mixed-mode retention involving hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the analyte.[4][5]

  • Advantages: The π-π interactions can significantly improve selectivity for aromatic compounds.[4] These columns often provide better peak shape for basic compounds compared to traditional C18 columns and show good resistance to phase collapse in highly aqueous mobile phases.[6][7]

  • Disadvantages: Selectivity can be highly dependent on the organic modifier used; methanol often enhances π-π interactions more effectively than acetonitrile.[5]

Addressing Stereoisomers: Chiral Stationary Phases (CSPs)

For controlling stereoisomeric purity, a chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are among the most versatile and widely used.[8]

  • Mechanism: Enantioselective separation is achieved through transient formation of diastereomeric complexes between the analyte and the chiral selector on the stationary phase. This involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric effects.

  • Advantages: Allows for the direct separation of enantiomers without derivatization.[9] A wide variety of polysaccharide-based columns are available, offering different selectivities.[8][10]

  • Disadvantages: Method development can be more empirical, often requiring screening of multiple columns and mobile phases.[9][10] CSPs can be more expensive and less robust than standard reversed-phase columns.

Table 1: Comparison of Stationary Phases
ParameterC18 (Standard)Phenyl-HexylChiral (Polysaccharide)
Primary Retention Mechanism HydrophobicHydrophobic & π-π InteractionsChiral Recognition
Peak Shape for Basic Analyte Often Poor (Tailing)Generally Good to ExcellentVariable, method dependent
Selectivity for Isomers Achiral impurities onlyAchiral impurities onlyEnantiomers & Diastereomers
Development Complexity LowModerateHigh
Primary Application General Purity (Achiral)Purity, improved peak shapeStereoisomeric Purity

Part 2: Mobile Phase and Detection Optimization

The Critical Role of Mobile Phase pH

For an ionizable compound like 1-Amino-3-methyl-1-phenylbutan-2-ol, the pH of the mobile phase is a powerful tool to control retention and peak shape.[11][12][13] The analyte has a basic amino group with a pKa likely in the 9-10 range.

  • Low pH (e.g., pH 2-3): The amino group will be fully protonated (cationic). This can lead to strong retention on some phases but also increases the risk of silanol interactions and peak tailing.[1]

  • Mid pH (e.g., pH 5-7): Operating near the pKa of residual silanols (around pH 4-5) can exacerbate tailing.[1]

  • High pH (e.g., pH 9-11): The amino group will be in its neutral, uncharged form. This significantly reduces silanol interactions, leading to excellent peak shape.[14] However, it requires a pH-stable column (e.g., hybrid particle or bidentate-bonded phases).

Recommendation: For achiral analysis on a Phenyl-Hexyl column, exploring a mobile phase with a pH > 9 is highly recommended for optimal peak shape. For chiral analysis, the optimal pH will depend on the specific CSP and is often determined empirically.

Detector Selection: Seeing the Unseen

The choice of detector is dictated by the physicochemical properties of the analyte and the required sensitivity.

  • UV/Photodiode Array (PDA): This is the most common detector in HPLC. While our analyte has a phenyl ring, its molar absorptivity may be low, limiting the detection of trace-level impurities. A PDA detector is advantageous as it provides spectral information that can help in peak identification and purity assessment.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector for any non-volatile analyte.[15] It works by nebulizing the eluent, evaporating the solvent, and measuring the light scattered by the remaining analyte particles.[15][16] This makes it an excellent choice for detecting impurities that lack a UV chromophore.[16][17][18] ELSD is compatible with gradient elution, a significant advantage over a standard refractive index (RI) detector.[15][17]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for impurity profiling.[19][20] It provides unparalleled sensitivity and selectivity, and most importantly, it yields molecular weight information that is crucial for identifying unknown impurities.[20][21] High-resolution mass spectrometry (HRMS) can even provide information on the elemental composition of an impurity.[21]

Table 2: Comparison of Detection Methods
DetectorPrincipleSensitivitySelectivityKey Advantage
UV/PDA UV AbsorbanceModerateModerateSimplicity, spectral data (PDA)
ELSD Light ScatteringGood (for non-volatiles)Low (Universal)Detects non-chromophoric compounds
MS Mass-to-Charge RatioVery HighVery HighStructural information, impurity ID

Recommended Protocols and Methodologies

Based on the comparative analysis, a dual-method approach is often most effective: one method for achiral purity and a separate method for chiral purity.

Experimental Protocol 1: Achiral Purity by Reversed-Phase HPLC

This method is designed to provide excellent peak shape and resolution for the main component and any related, achiral impurities.

  • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Primary: PDA at 220 nm and 254 nm.

    • Confirmatory: MS (ESI+) for impurity identification.[19][21]

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 0.5 mg/mL.

Experimental Protocol 2: Chiral Purity Analysis

This method is designed to separate the four potential stereoisomers. Note that chiral method development often requires screening.[10] A polysaccharide-based column in polar organic mode is a good starting point.

  • Column: Cellulose-based CSP (e.g., Lux Cellulose-2 or similar, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Ethanol:Acetonitrile (e.g., 80:20 v/v) with 0.1% diethylamine (as a basic modifier to improve peak shape).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve sample in mobile phase at 1.0 mg/mL.

Method Validation: Ensuring Trustworthiness

Once an optimal method is developed, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.[22][23][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[25]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Chromatogram xaxis Retention Time (min) yaxis Response p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p7 p7 p6->p7 p8 p8 p7->p8 p9 p9 p8->p9 p10 p10 p9->p10 p11 p11 p12 p12 p11->p12 p13 p13 p12->p13 p14 p14 p13->p14 p15 p15 p14->p15 label1 Impurity A label2 Analyte label3 Impurity B

Caption: A hypothetical chromatogram showing baseline separation.

Conclusion

Developing a robust HPLC purity method for 1-Amino-3-methyl-1-phenylbutan-2-ol requires a multi-faceted strategy. A Phenyl-Hexyl column operated at high pH offers a superior solution for achiral analysis, mitigating the common issue of peak tailing associated with basic amines. For stereoisomeric control, a dedicated chiral method, likely employing a polysaccharide-based CSP, is indispensable. The strategic use of advanced detection techniques, particularly LC-MS, is critical for the definitive identification and characterization of unknown impurities.[19][26] By following the systematic workflow and comparative principles outlined in this guide, researchers can develop and validate analytical methods that are not only compliant with regulatory standards but are also scientifically sound, ensuring the quality and safety of the final drug product.

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Google.
  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (2020, November 19). Google.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Ascentis® Express Phenyl Hexyl Columns for U/HPLC. Sigma-Aldrich.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Mass Spectrometry in Drug Development Applications. (2025, March 10). Netpharmalab.
  • Evaporative light scattering detector. Wikipedia.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc..
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent Technologies.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.
  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek.
  • Phenyl-Hexyl - HPLC. Advanced Materials Technology.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • Luna Phenyl-Hexyl HPLC Columns. Phenomenex.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Resolvemass Laboratories.
  • Phenyl-Hexyl Reversed Phase Hplc Columns. Thermo Fisher Scientific.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • ELSD: Pharmaceutical Analysis. SEDERE.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. (2025, August 7). ResearchGate.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). TGA.
  • The principles of ELSD. (2016, September 15). Peak Scientific.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products. (2005, June 1). Google.
  • Phenylalaninol. Wikipedia.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Google.
  • Phenylalanine Impurities and Related Compound. Veeprho.
  • The quantitative pyrrole protection of L-phenylalanine/L-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. (2023, December 11). RSC Publishing.
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  • analysis of amino acids by high performance liquid chromatography. innovareacademics.in.
  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Phenylalanine-impurities. Pharmaffiliates.
  • Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (2025, August 22). MDPI.

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Safety Operating Guide

1-Amino-3-methyl-1-phenylbutan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safe handling and disposal procedures for 1-Amino-3-methyl-1-phenylbutan-2-ol . This compound is an organic amino-alcohol, sharing structural characteristics with pharmaceutical intermediates (e.g., aminopeptidase inhibitors). Its disposal is governed by its functional groups: a basic primary amine and a secondary alcohol.

Executive Summary: Operational Directives

  • Waste Classification: Hazardous Chemical Waste (Basic Organic).

  • Primary Hazard: Corrosive (Skin/Eye damage) and potentially Toxic.[1][2][3]

  • Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with acids or oxidizers.[4]

Chemical Profile & Hazard Identification

Before handling waste, you must understand the specific risks associated with the molecule's functional groups.[5]

PropertyDescriptionOperational Implication
Functional Groups Primary Amine (-NH₂), Alcohol (-OH), Phenyl ringActs as a weak base; incompatible with acids and oxidizers.
Physical State Viscous liquid or low-melting solidMay adhere to container walls; requires solvent rinsing for full removal.
Corrosivity High (Category 1B/1C) Causes severe skin burns and eye damage. Vapors are irritating to the respiratory tract.[2]
Combustibility Combustible Liquid/SolidFlash point is likely >60°C, but it contributes to fire load.
Toxicity Acute Toxicity (Oral/Dermal)Harmful if swallowed or absorbed through skin.

Critical Incompatibilities:

  • Acids: Reaction with strong acids (e.g., HCl, H₂SO₄) is exothermic and may cause splattering.

  • Oxidizers: Reaction with peroxides, nitrates, or permanganates can lead to fire or explosion.

  • Acid Chlorides/Anhydrides: Violent reaction generating heat and toxic fumes.

Waste Segregation & Container Selection

Proper segregation is the single most critical step to prevent laboratory accidents.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Avoid: Metal containers (aluminum/steel) as amines can corrode them or react with surface oxides.

  • Cap: Vented caps are recommended if the waste is mixed with other organic solvents to prevent pressure buildup.

Segregation Protocol

This compound must be segregated into the Basic Organic Waste stream.

  • Stream A: Non-Halogenated Organics (Basic)

    
    CORRECT STREAM 
    
    • Includes: Amines, amides, basic organic solutions.

    • pH:[4][6] > 8.

  • Stream B: Halogenated Organics

    • Avoid: Unless the compound is dissolved in a halogenated solvent (e.g., DCM). If mixed, label as "Halogenated Basic Waste."

  • Stream C: Acidic Wastes

    • STRICTLY PROHIBITED: Mixing with acids will generate heat and potentially toxic vapors.

Step-by-Step Disposal Workflow

Follow this protocol to transfer the substance from the bench to the waste accumulation area.

Step 1: Preparation

Don appropriate PPE: Nitrile gloves (double gloving recommended), safety goggles (not just glasses), and a lab coat. Work inside a chemical fume hood.

Step 2: Collection
  • Solid Waste: If the substance is a solid powder, place it in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Basic Organic."

  • Liquid/Solution Waste: Pour carefully into the designated liquid waste carboy.

  • Rinsing: Triple-rinse the original container with a compatible solvent (e.g., Ethanol or Methanol). Add these rinsates to the same waste container .

    • Note: Do not rinse with water if the waste container is strictly for organic solvents, as this creates a bi-phasic mixture that is more expensive to dispose of.

Step 3: Labeling

Apply a hazardous waste label immediately. The label must contain:

  • Full Chemical Name: 1-Amino-3-methyl-1-phenylbutan-2-ol.

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic.

  • Composition: If in solution, list the solvent and approximate concentration (e.g., "1% in Ethanol").

Step 4: Storage

Store the container in a secondary containment tray (polypropylene) separate from acid waste containers. Ensure the cap is tightly closed when not in use.[3][7]

Emergency Spill Response

Immediate Action: Alert personnel in the immediate area. If the spill is >100 mL or outside a fume hood, evacuate and call EHS.

Small Spill (<100 mL) Cleanup Protocol:

  • Isolate: Turn off ignition sources.

  • Protect: Wear vapor-protective respiratory protection if ventilation is poor.

  • Absorb:

    • Use an inert absorbent: Vermiculite , Dry Sand , or Clay .

    • DO NOT use paper towels or sawdust (combustible materials reacting with oxidizable amines can be fire hazards).

  • Neutralize (Optional but Recommended for Residue):

    • After absorbing the bulk liquid, wipe the surface with a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the basic residue.

  • Disposal: Collect all absorbent materials into a heavy-duty plastic bag or bucket. Label as "Hazardous Waste: Spill Debris (Contains Amines)."

Visualizations

Figure 1: Disposal Decision Matrix

This logic tree guides the researcher to the correct waste stream based on the state of the chemical.

DisposalWorkflow Start Waste Generation: 1-Amino-3-methyl-1-phenylbutan-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Container: Wide-Mouth Jar Label: Solid Basic Organic Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (e.g., EtOH, MeOH, DMSO) SolventCheck->NonHalo No BinHalo Container: Carboy A Label: Halogenated Basic Waste Halo->BinHalo BinNonHalo Container: Carboy B Label: Non-Halogenated Basic Waste NonHalo->BinNonHalo Action Action: Triple Rinse Original Container Add Rinsate to Waste BinSolid->Action BinHalo->Action BinNonHalo->Action

Caption: Decision matrix for segregating amine waste based on physical state and solvent compatibility.

Figure 2: Spill Response Protocol

Visualizing the immediate steps for a safe cleanup.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evac Evacuate & Call EHS (>100mL or Outside Hood) Assess->Evac High Risk Clean Proceed to Clean (<100mL & Inside Hood) Assess->Clean Low Risk Absorb Apply Inert Absorbent (Vermiculite/Sand) Clean->Absorb Neutralize Wipe Surface with Dilute Citric Acid Absorb->Neutralize Bag Collect in HazWaste Bag Label as 'Spill Debris' Neutralize->Bag

Caption: Step-by-step spill response workflow emphasizing risk assessment and neutralization.

References

  • National Institutes of Health (NIH) - PubChem. 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride (Related Structure Safety Data). Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[8] Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures - Organic Amines. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 1-Amino-3-methyl-1-phenylbutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-Amino-3-methyl-1-phenylbutan-2-ol, a chiral amino alcohol with applications in pharmaceutical development and biochemical research.[1] As a compound with both an amino and a hydroxyl functional group, it requires careful handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel and the environment.

Understanding the Risks: Hazard Identification and Analysis

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, severe burns and eye damage.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][7]

  • Harmful if Swallowed: Ingestion can be harmful.[3]

  • Aquatic Toxicity: Many aminophenol compounds exhibit high toxicity to aquatic organisms.[8]

Given these potential hazards, a cautious and well-documented approach to handling this compound is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls
  • Ventilation: All work with 1-Amino-3-methyl-1-phenylbutan-2-ol should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or vapors.[2][8][9]

  • Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[10][11]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling 1-Amino-3-methyl-1-phenylbutan-2-ol.

Body PartPPE RecommendationStandardRationale
Eyes/Face Safety goggles with side shields or a face shield.OSHA 29 CFR 1910.133, EN166Protects against splashes and airborne particles.[10][12]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).EN 374Prevents skin contact. It is advisable to check the glove manufacturer's chemical resistance data.[3]
Body Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[9]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.OSHA 29 CFR 1910.134, EN 149Necessary when handling the compound as a powder or if there is a risk of aerosol generation.[10][12]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task use_hood Work in Fume Hood? start->use_hood is_powder Handling Solid/Powder? is_splash Potential for Splash? is_powder->is_splash No respirator Add Respirator is_powder->respirator Yes base_ppe Standard PPE: - Lab Coat - Safety Glasses - Gloves is_splash->base_ppe No face_shield Upgrade to Face Shield is_splash->face_shield Yes use_hood->is_powder Yes use_hood->is_splash No end_ppe Proceed with Task base_ppe->end_ppe respirator->is_splash face_shield->base_ppe

Caption: PPE selection workflow for handling 1-Amino-3-methyl-1-phenylbutan-2-ol.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is essential for minimizing risks during the handling of 1-Amino-3-methyl-1-phenylbutan-2-ol.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean and operational. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before handling the chemical.

  • Weighing: If handling a solid, weigh the compound in the fume hood to prevent the dispersion of dust. Use a tared container to minimize transfers.

Dissolving and Reactions
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Temperature Control: Be aware of any potential exothermic reactions and have a cooling bath readily available if necessary.

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures: Spill and Exposure Response

Prompt and correct responses to spills and exposures are critical.

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills of solid material, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust.[10] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: Waste Management

Proper disposal of chemical waste is crucial to protect the environment.

  • Waste Collection: Collect all waste containing 1-Amino-3-methyl-1-phenylbutan-2-ol in a designated, labeled, and sealed hazardous waste container.[11]

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Regulatory Compliance: All federal, state, and local environmental regulations must be strictly followed.[8] Do not empty into drains.[13]

References

  • ChemicalBook. (2026, January 17).
  • Astech Ireland.
  • Carl ROTH.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis).
  • Cole-Parmer. (2005, August 23).
  • Scribd. (2020, February 14).
  • Spectrum Chemical. (2015, August 28).
  • Aldrich. (2025, November 6).
  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY.
  • Acros Organics. (2025, December 19).
  • PubChem. 1-Amino-3-methylbutan-2-ol.
  • Apollo Scientific. 4-Aminophenol.
  • BASF. (2025, December 19).
  • Smolecule. (2024, August 10). (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride.
  • Fisher Scientific. (2010, January 11).
  • PubChem. (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol.
  • BenchChem.
  • TCI Chemicals. (2024, November 28).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.